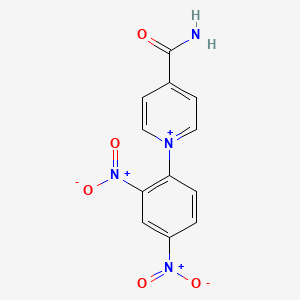
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of a pyridine derivative with a dinitrophenyl compound under specific conditions. Common reagents used in the synthesis may include:
- Pyridine derivatives
- Dinitrophenyl chloride
- Solvents such as ethanol or acetonitrile
- Catalysts like triethylamine
The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield diamino derivatives, while oxidation of the amino group may produce nitroso compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitro and amino groups suggests that it may participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can be compared with other pyridinium salts and dinitrophenyl derivatives.
- Similar compounds include Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, and Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-.
Uniqueness
The unique combination of functional groups in Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C12H9N4O5+ |
|---|---|
Molekulargewicht |
289.22 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c13-12(17)8-3-5-14(6-4-8)10-2-1-9(15(18)19)7-11(10)16(20)21/h1-7H,(H-,13,17)/p+1 |
InChI-Schlüssel |
YUFVNJASUMEAKB-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
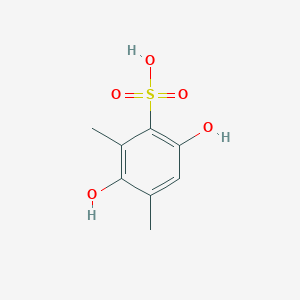
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
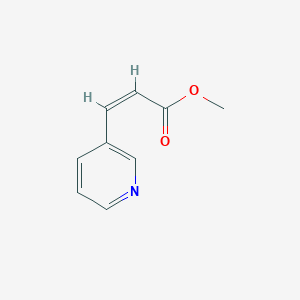
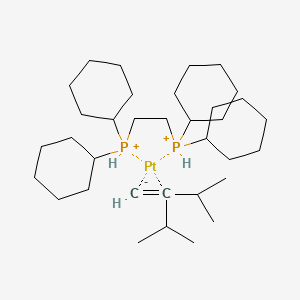

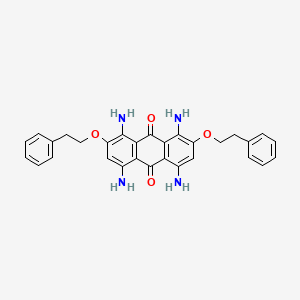
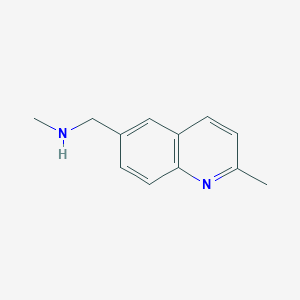
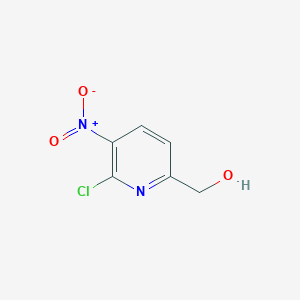
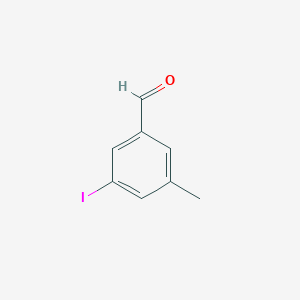
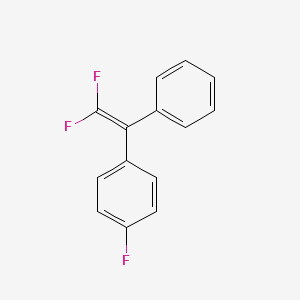
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)

